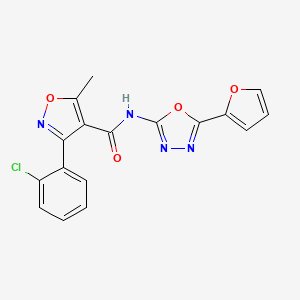![molecular formula C15H13F3N2O B2811807 N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1384821-66-2](/img/structure/B2811807.png)
N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also contains a cyanocyclopropyl group and a phenyl group, which are common in various organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . Additionally, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. Trifluoromethyl groups are known to undergo various types of reactions, including radical trifluoromethylation .Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activity
Some compounds structurally related to N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), suggesting their potential in designing drugs for diseases where these enzymes play a critical role, such as cancer and autoimmune diseases (Ghosh et al., 2000); (Ghosh & Zheng & Uckun, 1999). This opens up research avenues into their applications as therapeutic agents.
Structural Analysis and Crystal Packing
The crystal structure and molecular interactions of related compounds have been studied, revealing insights into their hydrogen-bonding networks and crystal packing. These findings are crucial for understanding the molecular basis of their biological activities and for the design of new compounds with improved efficacy and stability (Ghosh et al., 2000).
Bioactivity Against Microbial Strains
Certain analogs have shown bioactivity against microbial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, indicating their potential as antimicrobial agents. This bioactivity is significant for developing new treatments for bacterial infections, especially those resistant to conventional antibiotics (Kos et al., 2020); (Hošek et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting that their targets may be associated with bacterial cell function .
Mode of Action
It is suggested that these types of compounds may have a broad range of inhibitory effects, indicating that they target elements that have a global effect on bacterial cell function .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
Compounds with similar structures have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .
Orientations Futures
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,8H,6-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCVRDKXAVHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

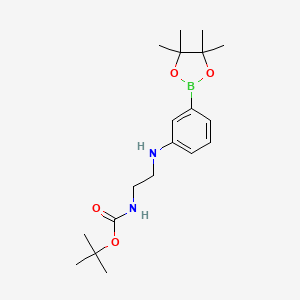
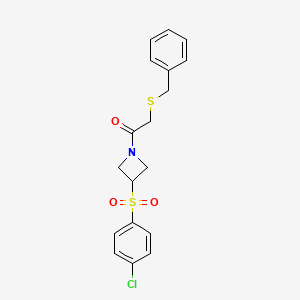
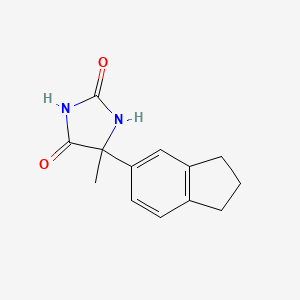

![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)
![5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2811732.png)
![6-(2-hydroxyethyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2811737.png)
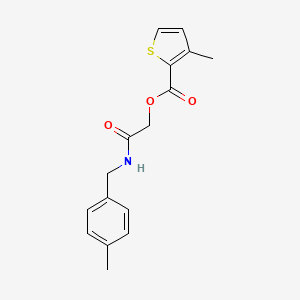
![N-(2,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2811739.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
